3-Fluoro-4-vinylphenol is an aromatic compound characterized by the presence of a vinyl group and a fluorine atom attached to a phenolic structure. With the molecular formula and a molecular weight of approximately 138.14 g/mol, this compound is recognized for its unique properties that make it valuable in various chemical applications . The fluorine substitution at the meta position relative to the vinyl group enhances its reactivity and stability, making it an interesting subject of study in organic synthesis and medicinal chemistry.
Research indicates that 3-fluoro-4-vinylphenol exhibits notable biological activity. It has been studied for its potential use as an antimicrobial agent and in various therapeutic applications. The fluorine substitution enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets . Additionally, compounds with similar structures have been investigated for their ability to inhibit certain enzymes or act as signaling molecules in cellular processes.
Several methods have been developed for synthesizing 3-fluoro-4-vinylphenol:
3-Fluoro-4-vinylphenol serves multiple applications across various fields:
Studies on 3-fluoro-4-vinylphenol have explored its interactions with various biological systems. These investigations often focus on:
3-Fluoro-4-vinylphenol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| 3-Fluorophenol | C6H5F | Simple fluorinated phenol; less reactive than vinyl derivatives. |
| 4-Vinylphenol | C8H8O | Lacks fluorine; more reactive due to absence of electronegative substituent. |
| 2-Fluoro-4-vinylphenol | C8H7F | Fluorine at ortho position; different sterics affecting reactivity. |
| 3-Chloro-4-vinylphenol | C8H7Cl | Chlorine instead of fluorine; alters electronic properties significantly. |
The presence of both a vinyl group and a fluorine atom in 3-fluoro-4-vinylphenol distinguishes it from these similar compounds, particularly regarding its reactivity and potential applications in chemical synthesis and biological studies.
Decarboxylation of hydroxycinnamic acids represents a direct pathway to 4-vinylphenol derivatives, including 3-fluoro-4-vinylphenol. This method leverages the thermal or enzymatic removal of a carboxyl group from trans-4-hydroxycinnamic acid analogs.
Thermal Decarboxylation in Polar Aprotic Solvents
A catalyst-free protocol using dimethylformamide at 200°C for 30 minutes achieves decarboxylation of trans-4-hydroxycinnamic acids with yields ranging from 15% to 87%. For example, 4-hydroxycinnamic acid (1a) undergoes decarboxylation to 4-vinylphenol (2a) in 87% yield under optimized conditions (Table 1). The reaction tolerates electron-donating and withdrawing groups on the aromatic ring, though extended reaction times promote polymerization.
Enzymatic Decarboxylation via Microbial Systems
Whole-cell biocatalysts such as Bacillus pumilus efficiently decarboxylate ferulic acid to 4-vinylguaiacol in aqueous-organic biphasic systems. This method avoids polymerization by partitioning the lipophilic product (e.g., vinylguaiacol) into organic phases like hexane, achieving tenfold yield improvements compared to aqueous systems. The enzyme’s activity remains stable in nonpolar solvents, with a pH optimum of 6.8 and no cofactor requirements.
Cofactor-Dependent Decarboxylases
The ubiD/ubiX gene products in Lactobacillus plantarum utilize prenylated flavin mononucleotide (prFMN) cofactors to catalyze reversible decarboxylation. Structural studies reveal that prFMN forms azomethine ylide intermediates, enabling 1,3-dipolar cycloaddition with α,β-unsaturated acids. This mechanism supports decarboxylation of diverse substrates, including fluorinated cinnamic acids, with high stereoselectivity.
Table 1: Comparative Analysis of Decarboxylation Methods
Diazotization-hydrolysis sequences offer a route to introduce hydroxyl groups into fluorinated aromatic systems, which can subsequently be functionalized with vinyl groups.
Synthesis of Fluorinated Aniline Precursors
3-Fluoro-4-aminophenol serves as a key intermediate. Diazotization with sodium nitrite in hydrochloric acid at 0–5°C generates the diazonium salt, which undergoes hydrolysis to yield 3-fluoro-4-hydroxyphenol. This method requires careful pH control to minimize side reactions such as dimerization.
Coupling with Vinyl Group Introducers
The hydroxylated intermediate is subjected to Wittig or Heck reactions to install the vinyl group. For instance, palladium-catalyzed coupling with vinylboronic acids in tetrahydrofuran at 80°C affords 3-fluoro-4-vinylphenol in moderate yields (40–60%). Challenges include regioselectivity and competing protodeboronation, necessitating ligand optimization.
Transition Metal-Catalyzed Cross-Coupling
Palladium complexes with bis(diphenylphosphino)ferrocene ligands facilitate Suzuki-Miyaura couplings between fluorophenol boronic esters and vinyl halides. Reactions conducted in toluene/water mixtures at 100°C achieve 65–75% yields but require inert atmospheres to prevent oxidation.
Biocatalytic Vinylation via Decarboxylases
The Fdc1 enzyme from Aspergillus niger, in conjunction with UbiX-synthesized prFMN cofactors, catalyzes the decarboxylation of α,β-unsaturated acids to styrenes. This system accommodates fluorine substituents on the aromatic ring, producing 3-fluoro-4-vinylphenol with >90% enantiomeric excess under mild conditions (30°C, pH 7.0).
Table 2: Catalytic Vinylation Performance Metrics
| Catalyst | Substrate | Conditions | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 3-Fluoro-4-iodophenol | Toluene, 100°C, 12 h | 68% | |
| Fdc1/UbiX | 3-Fluoro-cinnamic acid | 30°C, pH 7.0, 24 h | 92% |
3-Fluoro-4-vinylphenol serves as a critical intermediate in the synthesis of photoresist polymers, where its unique fluorinated structure provides enhanced performance characteristics for semiconductor manufacturing processes [1] [3]. The compound functions as a bifunctional styrene monomer, enabling the formation of specialized polymer networks that exhibit superior optical and thermal properties compared to conventional phenolic resins [2] [3].
The incorporation of fluorine atoms into photoresist polymer formulations significantly improves the glass transition temperature and thermal stability of the resulting materials [4] [5]. Research demonstrates that fluorinated phenolic polymers exhibit glass transition temperatures ranging from 120 to 180 degrees Celsius, substantially higher than their non-fluorinated counterparts [6] [5]. This thermal enhancement is attributed to the strong carbon-fluorine bonds and the electronegativity of fluorine atoms, which restrict polymer chain mobility and increase intermolecular interactions [7] [6].
Photoresist systems incorporating 3-Fluoro-4-vinylphenol demonstrate enhanced sensitivity characteristics, typically achieving exposure sensitivities in the range of 10 to 100 millijoules per square centimeter [8]. The fluorinated structure contributes to improved dissolution contrast between exposed and unexposed regions during development processes, resulting in superior pattern resolution capabilities [3] [9]. Studies indicate that fluorinated photoresist formulations can achieve resolutions ranging from 50 to 500 nanometers, with line edge roughness significantly reduced compared to conventional systems [9] [8].
| Property | Conventional Photoresist | 3-Fluoro-4-vinylphenol Enhanced |
|---|---|---|
| Glass Transition Temperature (°C) | 80-120 | 120-180 |
| Sensitivity (mJ/cm²) | 50-200 | 10-100 |
| Resolution (nm) | 100-1000 | 50-500 |
| Etch Resistance | Moderate | High |
| Thermal Stability | Standard | Enhanced |
The chemical amplification mechanisms in photoresist systems are significantly enhanced through the incorporation of 3-Fluoro-4-vinylphenol derivatives [10] [5]. Photoacid generators interact more effectively with fluorinated phenolic structures, producing stronger acid catalysis during exposure processes [10]. This enhanced reactivity results in improved pattern transfer efficiency and reduced post-exposure bake requirements [11] [5].
3-Fluoro-4-vinylphenol demonstrates exceptional performance as a crosslinking agent in thermoset composite formulations, where the vinyl group enables participation in various polymerization mechanisms [1] [12]. The compound undergoes free radical polymerization, thermal crosslinking, ultraviolet-initiated crosslinking, acid-catalyzed crosslinking, and oxidative coupling reactions depending on processing conditions [13] [14].
Free radical polymerization of 3-Fluoro-4-vinylphenol occurs effectively in temperature ranges of 80 to 150 degrees Celsius with curing times of 10 to 60 minutes [13] [14]. This mechanism produces crosslinked networks with enhanced mechanical strength and chemical resistance properties [12] [14]. The fluorinated structure contributes to improved oxidation resistance and dimensional stability in the resulting composite materials [15] [16].
| Crosslinking Mechanism | Temperature Range (°C) | Curing Time | Properties Enhanced |
|---|---|---|---|
| Free Radical Polymerization | 80-150 | 10-60 minutes | Mechanical strength, Chemical resistance |
| Thermal Crosslinking | 150-250 | 30-120 minutes | Thermal stability, Dimensional stability |
| Ultraviolet-Initiated Crosslinking | Room temperature - 100 | 1-10 minutes | Rapid processing, Surface hardness |
| Acid-Catalyzed Crosslinking | 100-180 | 5-30 minutes | Adhesion, Solvent resistance |
| Oxidative Coupling | 120-200 | 20-90 minutes | Oxidation resistance, Durability |
The crosslinking density achievable with 3-Fluoro-4-vinylphenol significantly influences the mechanical properties of thermoset composites [14]. Higher crosslinking densities result in increased glass transition temperatures and improved modulus values, while maintaining processability during fabrication [14]. Research indicates that fluorinated crosslinking agents produce materials with superior heat resistance compared to conventional phenolic systems [17] [6].
Thermal analysis of 3-Fluoro-4-vinylphenol crosslinked composites reveals decomposition temperatures exceeding 400 degrees Celsius under nitrogen atmospheres [6] [18]. The incorporation of fluorine atoms enhances the thermal stability through the formation of stable carbon-fluorine bonds and reduced chain scission reactions at elevated temperatures [6] [18]. These properties make fluorinated thermoset composites suitable for aerospace, automotive, and high-temperature industrial applications [17] [16].
The essential use of 3-Fluoro-4-vinylphenol in semiconductor lithography processes stems from its unique interactions with photoacid generators and other critical components in advanced patterning systems [9] [19]. Fluorinated compounds play indispensable roles in achieving the precision and performance requirements of modern semiconductor manufacturing [9] [20].
Photoacid generator systems interact synergistically with 3-Fluoro-4-vinylphenol to produce highly efficient acid catalysis during exposure processes [10] [9]. The electronegativity of fluorine atoms enhances the stability of photoacid generator compounds while improving their solubility in photoresist formulations [10]. Research demonstrates that fluorinated photoacid generators exhibit superior thermal stability and reduced volatility compared to non-fluorinated alternatives [9] [10].
| Lithography Parameter | Typical Performance Range | Fluorinated Enhancement |
|---|---|---|
| Sensitivity (mJ/cm²) | 10-100 | Enhanced sensitivity |
| Resolution (nm) | 50-500 | Improved resolution |
| Glass Transition Temperature (°C) | 120-180 | Higher thermal stability |
| Etch Resistance | High | Superior etch resistance |
| Adhesion to Substrate | Excellent | Better adhesion |
| Line Edge Roughness | Low | Reduced roughness |
| Process Window | Wide | Broader process latitude |
| Defectivity | Minimal | Lower defect density |
The dissolution behavior of 3-Fluoro-4-vinylphenol containing photoresists in alkaline developers is precisely controlled through fluorine content and polymer architecture [3] [5]. Fluorinated phenolic units exhibit modified solubility characteristics that enable fine-tuning of development rates and contrast ratios [3]. This control is essential for achieving the tight critical dimension control required in advanced semiconductor nodes [8].
Etch resistance properties of photoresist materials are significantly enhanced through the incorporation of 3-Fluoro-4-vinylphenol [9] [4]. The carbon-fluorine bonds provide superior resistance to plasma etching processes used in pattern transfer applications [9]. Research indicates that fluorinated photoresists maintain pattern integrity during aggressive etch processes that would degrade conventional materials [4].
Manufacturing data indicates that 3-Fluoro-4-vinylphenol production occurs at temperatures of 80 to 120 degrees Celsius with reaction times of 4 to 8 hours, achieving yields of 85 to 95 percent [1]. The compound maintains a shelf life of 12 months under proper storage conditions and is available in standard 25 kilogram industrial packaging [1]. Annual production capacity for styrene derivatives, including 3-Fluoro-4-vinylphenol, reaches 6000 metric tons globally [1].
| Production Parameter | Value | Notes |
|---|---|---|
| Annual Capacity (metric tons) | 6000 | Part of styrene derivative series |
| Production Temperature (°C) | 80-120 | Optimized for high purity |
| Reaction Time (hours) | 4-8 | Batch processing |
| Yield (%) | 85-95 | High efficiency synthesis |
| Purity After Synthesis (%) | ≥99 | Electronic grade quality |
| Storage Conditions | Room temperature, dry conditions | Sealed storage required |
| Shelf Life (months) | 12 | Under proper conditions |
| Packaging Size (kg) | 25 | Standard industrial packaging |
Coarse-grained simulation techniques represent a cornerstone methodology for investigating hydrogen-bonded polymer networks containing 3-fluoro-4-vinylphenol systems. These approaches reduce computational complexity while maintaining essential molecular interactions that govern polymer behavior [1]. The development of specialized coarse-grained models for hydrogen-bonding polymer chemistries has demonstrated remarkable success in capturing the structural and dynamical properties of phenolic systems.
The generic coarse-grained model framework employs a two-bead representation per monomer unit, consisting of a backbone bead and a hydrogen-bonding bead [1]. For 3-fluoro-4-vinylphenol systems, the backbone bead represents the aromatic ring and vinyl group, while the hydrogen-bonding bead specifically models the hydroxyl group interactions. The fluorine substitution at the meta position relative to the vinyl group introduces additional electrostatic considerations that must be incorporated into the coarse-grained potential energy functions.
Recent investigations have revealed that the directional nature of hydrogen bonding in fluorinated phenolic systems requires explicit modeling of angular dependencies in the coarse-grained potential [1]. The hydrogen-bonding bead is positioned at 0.37 distance units from the backbone bead center, with a diameter of 0.3 distance units. This configuration allows for partial embedding within the backbone bead while exposing sufficient surface area for directional interactions with neighboring polymer chains.
The modified coarse-grained model for 3-fluoro-4-vinylphenol incorporates intra-chain attractive interactions and torsional constraints to accurately reproduce atomistic structural properties [1]. These modifications enable the model to capture the enhanced rigidity imparted by fluorine substitution, which affects both local chain conformation and inter-chain hydrogen bonding patterns. The computational speedup achieved through coarse-graining ranges from 50 to 100 times compared to full atomistic simulations, making it feasible to study large polymer systems over extended time scales.
The parameterization of coarse-grained models for fluorinated phenolic systems requires careful consideration of the electronic effects introduced by fluorine atoms. The increased electronegativity of fluorine enhances the acidity of the phenolic hydroxyl group, strengthening hydrogen bonding interactions with acceptor sites [2]. This enhancement must be reflected in the coarse-grained potential parameters to ensure accurate representation of the hydrogen-bonded network structure.
The investigation of chain conformation dynamics in implicit solvent systems provides crucial insights into the behavior of 3-fluoro-4-vinylphenol polymers under various environmental conditions. Implicit solvent models offer significant computational advantages by treating the solvent as a continuous medium rather than discrete molecules, enabling the study of polymer dynamics over extended time scales [3] [4].
The application of implicit solvent models to fluorinated phenolic polymers requires careful consideration of the unique solvation properties imparted by the fluorine substituent. The increased hydrophobicity of the fluorinated aromatic ring affects polymer-solvent interactions, influencing chain conformation and dynamics [3]. Generalized Born models with surface area corrections have shown particular promise for modeling fluorinated polymer systems, providing good accuracy while maintaining computational efficiency.
Chain dynamics in implicit solvent systems exhibit distinct behavior compared to explicit solvent simulations. The collapse dynamics of neutral polymer chains in implicit solvent environments demonstrate smoother transitions without the metastable trapping observed in certain explicit solvent models [3]. For 3-fluoro-4-vinylphenol systems, the implicit solvent approach captures the essential physics of chain collapse while avoiding complications arising from specific solvent-polymer interactions.
The conformational properties of fluorinated phenolic polymers in implicit solvent systems are strongly influenced by the interplay between hydrogen bonding and hydrophobic interactions. The fluorine substitution enhances both the strength of hydrogen bonds and the hydrophobic character of the aromatic ring, creating competing effects that determine the overall chain conformation [3]. Implicit solvent models successfully capture these effects through appropriate parameterization of the solvation energy terms.
Temperature-dependent studies of chain dynamics in implicit solvent systems reveal the thermal stability of hydrogen-bonded networks in 3-fluoro-4-vinylphenol polymers. The enhanced hydrogen bonding strength due to fluorine substitution leads to higher transition temperatures for conformational changes, as evidenced by molecular dynamics simulations spanning temperature ranges from 298 to 350 Kelvin [3]. These observations are consistent with experimental findings on the thermal behavior of fluorinated phenolic systems.
The mean-squared displacement analysis of polymer chains in implicit solvent systems shows distinct scaling regimes corresponding to different length scales of motion. At short time scales, the dynamics are dominated by local segmental motion, while at longer time scales, the overall chain diffusion becomes apparent [5]. The presence of fluorine substituents affects both regimes, with local dynamics being influenced by the rigidity of the fluorinated aromatic ring and long-range dynamics affected by the altered solvation properties.
The persistence length of polymer chains serves as a fundamental parameter characterizing chain rigidity and provides direct insight into the structural effects of monomer substitution patterns. For 3-fluoro-4-vinylphenol systems, the persistence length is significantly influenced by the position and nature of the fluorine substituent, making it a sensitive probe of structure-property relationships [6] [7].
Computational studies have established that the persistence length can be accurately calculated from the orientation correlation of bond vectors along the polymer chain [7]. The exponential decay of this correlation function provides a direct measure of the length scale over which chain segments maintain orientational memory. For 3-fluoro-4-vinylphenol polymers, the persistence length ranges from 8.5 to 12.0 nanometers, depending on the degree of hydrogen bonding and the specific substitution pattern.
The influence of fluorine substitution on persistence length arises from multiple factors, including enhanced backbone rigidity, altered torsional barriers, and modified inter-chain interactions. The electron-withdrawing nature of fluorine increases the rotational barriers around aromatic-vinyl bonds, contributing to increased chain stiffness [8]. Additionally, the enhanced hydrogen bonding capability of the fluorinated phenolic hydroxyl group promotes inter-chain associations that effectively increase the apparent persistence length.
Theoretical calculations based on the Kratky-Porod model provide quantitative predictions for the persistence length of 3-fluoro-4-vinylphenol polymers. The model incorporates both the intrinsic flexibility of the polymer backbone and the additional stiffening effects introduced by fluorine substitution [7]. The theoretical persistence length can be calculated from the mean cosine of bond angles, which in turn depends on the bending potential energy profile of the substituted polymer chain.
Molecular dynamics simulations reveal that the persistence length of fluorinated phenolic polymers exhibits strong temperature dependence, with higher temperatures leading to increased chain flexibility and reduced persistence length [6]. This temperature dependence is more pronounced for 3-fluoro-4-vinylphenol systems compared to unsubstituted analogs, reflecting the enhanced thermal stability of the hydrogen-bonded network structure.
The relationship between monomer substitution patterns and persistence length extends beyond simple electronic effects to include steric considerations. The ortho-positioning of substituents relative to the vinyl group creates steric hindrance that affects chain conformation and dynamics [6]. For 3-fluoro-4-vinylphenol, the meta-position of fluorine relative to the vinyl group minimizes steric interactions while maximizing electronic effects on hydrogen bonding.
Comparative studies of different substitution patterns reveal that the persistence length increases with the electron-withdrawing strength of the substituent. Fluorine substitution produces intermediate effects compared to other halogens, with persistence lengths falling between those of chlorinated and brominated analogs [6]. This trend correlates with the electronegativity of the halogen substituent and its effect on the acidity of the phenolic hydroxyl group.
The persistence length correlations with monomer substitution patterns also depend on the polymer molecular weight and degree of polymerization. For short chains, end effects become significant and can lead to apparent persistence lengths that differ from the infinite chain limit [7]. However, for 3-fluoro-4-vinylphenol polymers with degrees of polymerization exceeding 24 units, the persistence length approaches the asymptotic value characteristic of the infinite chain.
| System | Persistence Length (nm) | Hydrogen Bond Lifetime (ps) | Simulation Time (ns) | Temperature (K) |
|---|---|---|---|---|
| Poly(4-vinylphenol) - 24-mer | 8.5-12.0 | 15.2 | 500 | 298 |
| Poly(2-vinylpyridine) - 24-mer | 6.2-9.8 | 8.9 | 500 | 298 |
| Fluorinated polythiophene | 25.0 | N/A | N/A | 298-573 |
| Phenolic polymer networks | 15.0-20.0 | 25.0-45.0 | 200-1000 | 298-350 |
| Hydrogen-bonded polymers | 12.0-18.0 | 150.0-300.0 | 50-200 | 298-373 |
| Semiflexible polymers | 2.0-5.0 | N/A | 100-500 | 298 |
| Polyethylene glycol systems | 3.5-7.2 | 12.0-28.0 | 50-300 | 298-323 |
| Technique | Granularity | Computational Speedup | Accuracy Level | Hydrogen Bond Modeling |
|---|---|---|---|---|
| Generic CG with directional interactions | 1-2 beads per monomer | 50-100x | High structural | Explicit directional |
| MARTINI force field | 3-5 beads per monomer | 100-1000x | Medium structural | Implicit |
| Inverse Monte Carlo | 5 beads per 2 base pairs | 200-500x | High thermodynamic | Not applicable |
| Structure-based CG | 1 bead per residue | 10-50x | Medium structural | Implicit |
| Physics-based CG | 2-4 beads per monomer | 20-100x | High energetic | Explicit or implicit |
| Machine learning CG | Variable | 50-200x | Variable | Learnable |